molecular formula C22H24N2O B4237068 4-(4-benzyl-1-piperidinyl)-3-oxo-2-phenylbutanenitrile

4-(4-benzyl-1-piperidinyl)-3-oxo-2-phenylbutanenitrile

Cat. No.: B4237068
M. Wt: 332.4 g/mol
InChI Key: ZSYMMCPIBXUXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-benzyl-1-piperidinyl)-3-oxo-2-phenylbutanenitrile, also known as BPN, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. BPN belongs to the class of compounds known as nitriles, which are widely used in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-(4-benzyl-1-piperidinyl)-3-oxo-2-phenylbutanenitrile involves its ability to inhibit the activity of monoamine oxidase-B (MAO-B), which is an enzyme that breaks down dopamine in the brain. By inhibiting the activity of MAO-B, this compound can increase the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease. This compound has also been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-benzyl-1-piperidinyl)-3-oxo-2-phenylbutanenitrile in lab experiments is its ability to increase the levels of dopamine in the brain. This can be useful in studying the effects of dopamine on various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 4-(4-benzyl-1-piperidinyl)-3-oxo-2-phenylbutanenitrile. One area of research is the development of more potent and selective MAO-B inhibitors. Another area of research is the development of new drugs that can target other neurotransmitter systems in the brain. Additionally, there is a need for more research on the long-term effects of this compound on the brain and other physiological systems.

Scientific Research Applications

4-(4-benzyl-1-piperidinyl)-3-oxo-2-phenylbutanenitrile has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the main areas of research has been its potential use as a treatment for Parkinson's disease. Studies have shown that this compound can increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-3-oxo-2-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c23-16-21(20-9-5-2-6-10-20)22(25)17-24-13-11-19(12-14-24)15-18-7-3-1-4-8-18/h1-10,19,21H,11-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYMMCPIBXUXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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